molecular formula C15H12O B1615451 2-Methoxyphenanthrene CAS No. 13837-48-4

2-Methoxyphenanthrene

Cat. No. B1615451
CAS RN: 13837-48-4
M. Wt: 208.25 g/mol
InChI Key: YADAXXOIUVJLTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxyphenanthrene involves several steps. One common method is the bromination of 9-bromophenanthrene, followed by a CuI-catalyzed methoxylation reaction. The phenanthrene bromide product mixture obtained from bromination is converted into chromatographically separable methoxy products (3a-d) . These derivatives can be further purified and characterized.

3.

Molecular Structure Analysis

The molecular structure of 2-Methoxyphenanthrene consists of a phenanthrene backbone with a methoxy group attached. The position of the substituents can be elucidated using two-dimensional NMR spectroscopy methods, including APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY. These spectral data provide critical information about the positions of the bounded groups .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-Methoxyphenanthrene is approximately .

Scientific Research Applications

Solid-State NMR and Electronic Structure Calculations

2-Methoxyphenanthrene has been studied using solid-state nuclear magnetic resonance (NMR) and electronic structure calculations. These studies focus on the rotation of methoxy groups and their constituent methyl groups, providing insights into molecular dynamics and electronic properties of such compounds (Beckmann et al., 2015).

Synthesis Strategies

There has been research on the synthesis of compounds related to 2-Methoxyphenanthrene, such as 2-acetoxy[5]helicene, using aromatic oxy-Cope rearrangement strategies. This is significant for developing new synthetic routes for complex organic molecules (Ogawa et al., 2002).

Antimicrobial Activities

Studies have identified new phenanthrenes, including those related to 2-Methoxyphenanthrene, in plants like Juncus effusus. These compounds exhibit significant antifungal and antibacterial activities, suggesting their potential in developing new antimicrobial agents (Zhao et al., 2018).

Glucoside Derivatives

Research on the tubers of Cremastra appendiculata has led to the isolation of new phenanthrene glucosides, closely related to 2-Methoxyphenanthrene. These studies contribute to understanding the chemical diversity of natural products (Liu et al., 2016).

Reaction Studies

The reaction of phenanthrene with bromine in methanol has been investigated, providing insights into the complex reaction mixtures and main products, which include derivatives of 2-Methoxyphenanthrene. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Linde & Havinga, 2010).

Biological Activities

Studies on compounds isolated from plants, including phenanthrenes like 2-Methoxyphenanthrene, have shown various biological activities. For example, research on Odontoglossum Harvengtense 'Tutu' identified phenanthrenes with potential anti-inflammatory actions (Suzuki et al., 2012).

Pancreatic Lipase Inhibitory Effects

Certain phenanthrenes, including those structurally similar to 2-Methoxyphenanthrene, have shown inhibitory effects on pancreatic lipase. This is relevant for developing treatments for conditions like obesity (Phyu et al., 2021).

Scientific Research Applications of 2-Methoxyphenanthrene

Solid-State NMR and Electronic Structure Calculations

Research involving 2-Methoxyphenanthrene focuses on understanding its molecular dynamics and electronic properties. Studies using solid-state nuclear magnetic resonance (NMR) and electronic structure calculations help determine the barriers for the rotation of methoxy groups and their constituent methyl groups, contributing to the development of models for these motions (Beckmann et al., 2015).

Synthetic Chemistry Approaches

The compound has been involved in synthetic chemistry research, particularly in the synthesis of complex organic molecules. For example, it has been used in strategies like the aromatic oxy-Cope rearrangement for synthesizing compounds such as 2-acetoxy[5]helicene (Ogawa et al., 2002).

Antimicrobial Properties

New phenanthrenes related to 2-Methoxyphenanthrene, isolated from plants like Juncus effusus, have shown significant antifungal and antibacterial activities. These findings indicate potential applications in developing new antimicrobial agents (Zhao et al., 2018).

Natural Product Research

Research has also focused on isolating new phenanthrene glucosides related to 2-Methoxyphenanthrene from natural sources like the tubers of Cremastra appendiculata. These studies contribute to our understanding of the diversity and potential applications of natural products (Liu et al., 2016).

Reaction Mechanism Studies

The compound's derivatives have been studied in the context of chemical reactions, like the addition of bromine in methanol as a solvent. Such studies are crucial for understanding complex reaction mechanisms in organic chemistry (Linde & Havinga, 2010).

Biological Activity Exploration

2-Methoxyphenanthrene and its derivatives have been explored for their biological activities. Research has investigated their effects on human tumor and normal cells, suggesting potential anti-inflammatory actions (Suzuki et al., 2012).

properties

IUPAC Name

2-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADAXXOIUVJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299545
Record name 2-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenanthrene

CAS RN

13837-48-4
Record name Phenanthrene, 2-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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